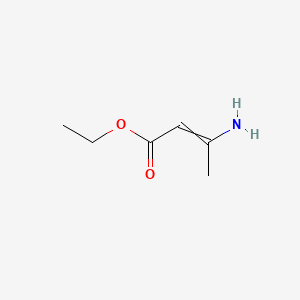

Ethyl 3-aminocrotonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-aminobut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-3-9-6(8)4-5(2)7/h4H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMPTULBFPFSEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701282400 | |

| Record name | 2-Butenoic acid, 3-amino-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7318-00-5 | |

| Record name | 2-Butenoic acid, 3-amino-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7318-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 3-amino-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-aminocrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 3-Aminocrotonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-aminocrotonate is a pivotal intermediate in organic synthesis, prized for its versatile reactivity and foundational role in the construction of a multitude of heterocyclic compounds. This technical guide provides an in-depth examination of the fundamental properties, synthesis, and reactivity of this compound. Detailed experimental protocols for its preparation and its application in the renowned Hantzsch pyridine (B92270) synthesis are presented. The document also consolidates key spectral data and safety information to serve as a comprehensive resource for laboratory and development settings.

Chemical and Physical Properties

This compound is a stable enamine that typically appears as a colorless to pale yellow liquid or a low-melting solid.[1][2] Its dual nucleophilic and electrophilic nature makes it a valuable synthon in synthetic chemistry.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆H₁₁NO₂ | [4] |

| Molecular Weight | 129.16 g/mol | [4] |

| CAS Number | 626-34-6 | [4] |

| Appearance | Colorless to pale yellow liquid or solid | [3][5] |

| Melting Point | 33-35 °C | |

| Boiling Point | 210-215 °C | |

| Density | 1.022 g/mL at 25 °C | |

| Solubility | Soluble in water (26 g/L at 25°C). Soluble in organic solvents like methanol (B129727) and ethanol. | [6][7] |

| Flash Point | 97 °C | [6] |

Spectral Data

The structural identity of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectral Data of this compound

| Technique | Data | References |

| ¹H NMR | (CDCl₃, 400 MHz), δ (ppm): 7.62 (br s, 2H, NH₂), 4.30 (s, 1H, =CH), 3.90 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.71 (s, 3H, CH₃), 1.06 (t, J = 7.1 Hz, 3H, OCH₂CH₃) | [8] |

| ¹³C NMR | (CDCl₃, 101 MHz), δ (ppm): 170.5 (C=O), 160.6 (C-NH₂), 83.7 (=CH), 58.6 (OCH₂CH₃), 22.2 (CH₃), 14.8 (OCH₂CH₃) | [8] |

| IR (Infrared) | Conforms to structure. Key peaks include N-H, C=C, and C=O stretching vibrations. | [5][9] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 129. | [1] |

Synthesis of this compound

The most common and established method for the synthesis of this compound is the condensation of ethyl acetoacetate (B1235776) with an ammonia (B1221849) source.[3] Both batch and continuous flow processes have been developed.

Experimental Protocol: Batch Synthesis from Ethyl Acetoacetate and Ammonium (B1175870) Acetate (B1210297)

This protocol is a widely used laboratory-scale synthesis.[10]

Materials:

-

Ethyl acetoacetate

-

Ammonium acetate

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Rotary evaporator

-

Equipment for thin-layer chromatography (TLC)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate in methanol.

-

Add a molar excess of ammonium acetate to the solution, typically in a 3:1 molar ratio of ammonium acetate to ethyl acetoacetate.[10]

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by TLC.

-

Once the reaction is complete (typically after about 20 hours), remove the methanol under reduced pressure using a rotary evaporator.[10]

-

The resulting crude product can be purified by distillation or column chromatography to yield this compound. A yield of approximately 92% can be expected under these conditions.[7][10]

Experimental Protocol: Continuous Flow Synthesis

Continuous flow reactors offer enhanced efficiency and safety for the production of this compound.[8]

Apparatus:

-

Continuous flow reactor system (e.g., a tubular reactor)

-

Pumps for reagent delivery

-

T-mixer

-

Temperature controller

Procedure:

-

Set up the continuous flow reactor system. A simple setup can consist of a T-mixer and a tubular reactor (e.g., 1.58 mm outer diameter SS316 tubing, 1 meter in length).[8]

-

Pump solutions of ethyl acetoacetate and aqueous ammonia (25% solution) into the T-mixer at a controlled flow rate to achieve a desired molar ratio (e.g., 1:3).[8]

-

Maintain the reactor at a constant temperature (e.g., 50 °C).[8]

-

The residence time in the reactor should be optimized (e.g., 22 minutes).[8]

-

The product stream exiting the reactor is collected. At 50 °C with a 22-minute residence time, a yield of 94% has been reported.[8]

Caption: General workflow for the synthesis of this compound.

Reactivity and Applications

This compound is a versatile building block, primarily due to its ambident nucleophilic character. The nitrogen atom and the α-carbon are both potential sites for electrophilic attack.[3] This reactivity is harnessed in the synthesis of a wide range of heterocyclic compounds, including pyridines, quinolines, pyrroles, and pyrazoles.[3]

The Hantzsch Pyridine Synthesis

A cornerstone application of this compound is in the Hantzsch pyridine synthesis, a multi-component reaction that produces dihydropyridines.[3][11] These compounds are of significant pharmaceutical importance, with many acting as calcium channel blockers used in the treatment of cardiovascular diseases.[11][12]

4.1.1. Experimental Protocol: Hantzsch Synthesis of a 1,4-Dihydropyridine

This protocol provides a general method for the Hantzsch reaction using this compound.[13]

Materials:

-

An aromatic aldehyde

-

A β-ketoester (e.g., ethyl acetoacetate)

-

This compound

-

A suitable solvent (e.g., ethanol)

-

Optional catalyst (e.g., piperidine (B6355638) or p-toluenesulfonic acid)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Equipment for TLC

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the aromatic aldehyde (1.0 mmol) and the β-ketoester (1.0 mmol) in the chosen solvent.[13]

-

Add this compound (1.0 mmol) to the reaction mixture.[13]

-

If a catalyst is being used, add a catalytic amount (e.g., 1-2 drops of piperidine).[13]

-

Heat the reaction mixture to reflux.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The dihydropyridine (B1217469) product often precipitates from the solution and can be isolated by filtration.

-

The crude product can be further purified by recrystallization.

Caption: A simplified representation of the Hantzsch pyridine synthesis.

Role in Drug Development

The significance of this compound in drug development lies in its role as a precursor to dihydropyridine calcium channel blockers. These drugs, such as nifedipine, amlodipine, and felodipine, are widely used to treat hypertension and angina.[11] They function by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[12]

Caption: The role of this compound in the synthesis of therapeutic agents.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage. |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. |

References:[1]

Handling Precautions:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

Conclusion

This compound is a fundamentally important molecule in the toolkit of synthetic chemists. Its straightforward synthesis, coupled with its versatile reactivity, makes it an indispensable intermediate for the construction of a wide array of heterocyclic compounds, most notably the pharmaceutically significant dihydropyridines. This guide has provided a detailed overview of its core properties, synthesis, and applications, offering a valuable resource for professionals in research and drug development.

References

- 1. This compound | C6H11NO2 | CID 637551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98.5% | Fisher Scientific [fishersci.ca]

- 3. This compound | 626-34-6 | Benchchem [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound, 98+% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 7. khcn.haui.edu.vn [khcn.haui.edu.vn]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound, 98.5% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to Ethyl 3-aminocrotonate (CAS 626-34-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-aminocrotonate (CAS 626-34-6), a versatile building block in organic synthesis with significant applications in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, synthesis methodologies, key reactions, and safety information, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Chemical and Physical Properties

This compound is a stable, combustible solid that is soluble in water.[1][2] It is recognized for its role as a key intermediate in various chemical syntheses.[2]

| Property | Value | Source(s) |

| CAS Number | 626-34-6 | [3][4][5][6][7][8][9] |

| Molecular Formula | C₆H₁₁NO₂ | [4][6][8][10][11] |

| Molecular Weight | 129.16 g/mol | [2][3][4][9][10][12] |

| Melting Point | 33-35 °C | [1][12] |

| Boiling Point | 210-215 °C | [1][12] |

| Density | 1.022 g/mL at 25 °C | [1] |

| Flash Point | 97 °C (206.6 °F) - closed cup | [12] |

| Solubility in Water | 26 g/L at 25 °C | [1][2] |

| Appearance | Colorless to white to pale cream solid | [11][13] |

Spectroscopic Data

The Z-isomer of this compound is stabilized by the formation of a pseudo-aromatic ring through conjugation.[3] Spectroscopic data confirms this structure.

¹H NMR Chemical Shifts for (Z)-Ethyl 3-aminocrotonate in DMSO-d₆ [3]

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (ethyl) | 1.121 - 1.149 | Triplet |

| CH₂ (ethyl) | 3.936 - 3.978 | Quartet |

| C=C-CH₃ | 1.807 | Singlet |

| C=CH | 4.287 | Singlet |

| NH₂ | 6.918 | Singlet |

| NH₂ | 7.709 | Singlet |

Synthesis of this compound

The primary and most well-established methods for the synthesis of this compound involve the condensation of ethyl acetoacetate (B1235776) with an ammonia (B1221849) source or the esterification of 3-aminocrotonic acid.[3]

Condensation of Ethyl Acetoacetate with Ammonia

This widely used method involves the reaction of ethyl acetoacetate with ammonia or ammonium (B1175870) acetate.[3] The reaction mechanism proceeds through the formation of an enamine.[3]

Caption: Synthesis via Ethyl Acetoacetate and Ammonia.

Experimental Protocol: Continuous Flow Synthesis

A continuous flow method for the synthesis of this compound has been reported with a high yield.[1][10][14]

Procedure:

-

Ethyl acetoacetate and a 25% ammonia solution are mixed in a 1:3 ratio using a T-mixer.[1][10][14]

-

The mixture is passed through a 1-meter long, 1.58 mm outer diameter SS316 tubular reactor.[1][10][14]

-

The reaction is maintained at a temperature of 50 °C with a residence time of 22 minutes.[1][10][14]

-

This method reportedly achieves a 94% yield of this compound.[1][10][14]

Chemical Reactivity and Applications

This compound is a versatile synthon in organic chemistry, primarily due to its ambident nucleophilic character.[3] The nitrogen atom and the α-carbon of the crotonate backbone are both potential sites for electrophilic attack.[3] This dual reactivity makes it a valuable precursor for a wide range of heterocyclic compounds.[3]

Hantzsch Pyridine (B92270) Synthesis

One of the most notable applications of this compound is in the Hantzsch pyridine synthesis, which leads to the formation of 1,4-dihydropyridines.[3] These can subsequently be oxidized to pyridines.

Caption: Hantzsch Pyridine Synthesis Workflow.

Other Applications

Beyond the Hantzsch synthesis, this compound serves as a crucial intermediate in the production of various pharmaceuticals and agrochemicals.[2][12][15][16] Its applications include:

-

Pharmaceutical Synthesis: It is an essential reagent in the primary synthesis of active pharmaceutical ingredients.[2][12]

-

Agrochemical Production: It finds significant use in the synthesis of pesticides and herbicides.[12]

-

Chemical Research: It is widely used in research laboratories for the synthesis of novel chemical compounds.[12]

Safety and Handling

This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[7][17][18] It may also cause respiratory irritation.[7]

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a face shield.[17] An eyewash facility and a safety shower should be readily available.[17]

-

Handling: Use with adequate ventilation and minimize dust generation.[17] Wash thoroughly after handling and avoid contact with skin, eyes, and clothing.[17]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances such as strong oxidizing agents.[2][17]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 30 minutes.[17] For skin contact, flush with plenty of water for at least 15 minutes while removing contaminated clothing.[17] If ingested, do not induce vomiting and seek immediate medical attention.[17] If inhaled, move to fresh air and seek medical aid.[17]

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis. Its well-understood reactivity, particularly its role in the formation of heterocyclic systems, has cemented its importance in the development of pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and handling is essential for researchers and professionals in these fields.

References

- 1. This compound CAS#: 626-34-6 [m.chemicalbook.com]

- 2. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 3. This compound | 626-34-6 | Benchchem [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound, 626-34-6 [thegoodscentscompany.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound | C6H11NO2 | CID 637551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. This compound, CasNo.626-34-6 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]

- 12. Ethyl-3-aminocrotonate | 626-34-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 13. A12991.36 [thermofisher.cn]

- 14. This compound | 626-34-6 [chemicalbook.com]

- 15. nbinno.com [nbinno.com]

- 16. Cas Landing [thermofisher.com]

- 17. godavaribiorefineries.com [godavaribiorefineries.com]

- 18. fishersci.ie [fishersci.ie]

An In-depth Technical Guide to the Structure and Stereoisomerism of Ethyl 3-Aminocrotonate

Ethyl 3-aminocrotonate is a significant organic compound utilized extensively as a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds and heterocyclic systems.[1][2] Its unique bifunctional nature, possessing both a nucleophilic enamine moiety and an electrophilic ester group, allows for a diverse range of chemical transformations. This guide provides a detailed examination of its molecular structure, the nuances of its stereoisomerism, and relevant experimental protocols for its synthesis and characterization.

Molecular Structure and Chemical Properties

This compound, with the chemical formula C₆H₁₁NO₂, is classified as a β-enamino ester.[1] Its structure is characterized by a carbon-carbon double bond conjugated with both an amino group and an ethyl ester group. This arrangement is pivotal to its chemical reactivity, enabling it to act as both a carbon and a nitrogen nucleophile.[1]

Key Identifiers and Physical Properties:

| Property | Value | Reference |

| CAS Number | 626-34-6 | [3][4] |

| Molecular Formula | C₆H₁₁NO₂ | [3][5][6] |

| Molecular Weight | 129.16 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid or solid | [7][8] |

| Boiling Point | 210-215 °C | |

| Melting Point | 33-35 °C | |

| Density | 1.022 g/mL at 25 °C | |

| Solubility in Water | 26 g/L at 25 °C | [9] |

Stereoisomerism in this compound

The stereochemistry of this compound is a critical aspect of its chemical behavior, primarily manifesting as geometric isomerism and tautomerism.

Geometric Isomerism: (E) and (Z) Isomers

Due to the restricted rotation around the C=C double bond, this compound exists as two geometric isomers: (E) and (Z). The (Z)-isomer is generally the more stable and predominant form. This stability is attributed to the formation of an intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the ester group, which creates a pseudo-six-membered ring.[1]

Caption: (E) and (Z) isomers of this compound.

Tautomerism: Enamine-Imine Equilibrium

This compound also exhibits tautomerism, existing in equilibrium between the enamine form and its corresponding imine (or keto-imine) tautomer. The enamine form is significantly more stable and is the predominant species under most conditions.[1] This stability is a result of the conjugation between the nitrogen lone pair, the C=C double bond, and the C=O double bond of the ester group.

Caption: Tautomeric forms of this compound.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and differentiation of the isomers of this compound. 1H-NMR is particularly powerful in distinguishing between the (E) and (Z) forms.

¹H-NMR Spectroscopic Data for the (Z)-Isomer:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.62 | broad singlet | 2H | NH₂ |

| 4.30 | singlet | 1H | =CH |

| 3.90 | quartet | 2H | OCH₂CH₃ |

| 1.71 | singlet | 3H | =C(NH₂)CH₃ |

| 1.06 | triplet | 3H | OCH₂CH₃ |

| Solvent: CDCl₃, Frequency: 400 MHz.[5] |

The presence of a single set of peaks in the 1H-NMR spectrum often indicates the predominance of one isomer, typically the (Z)-form.[10][11]

Experimental Protocols

Synthesis of this compound

The most common synthesis involves the condensation of ethyl acetoacetate (B1235776) with an ammonia (B1221849) source, such as ammonium (B1175870) carbamate (B1207046) or ammonium acetate (B1210297).[1][5]

Protocol: Synthesis via Condensation with Ammonium Carbamate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1.0 equivalent) in methanol.

-

Addition of Reagent: Add ammonium carbamate (1.0 equivalent) to the solution in one portion.

-

Reaction: Stir the resulting suspension at room temperature for approximately 1.5 to 2 hours. The solid material should dissolve, yielding a clear yellow solution.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting yellow liquid is this compound.

-

Purification (Optional): The product is often of sufficient purity for subsequent reactions. If necessary, it can be purified by vacuum distillation.

Caption: General workflow for synthesis and analysis.

Characterization Protocol

-

Thin-Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the product using a suitable solvent system (e.g., cyclohexane/ethyl acetate 1:1) and visualize under UV light.[5]

-

Infrared (IR) Spectroscopy: Acquire an IR spectrum to identify key functional groups. Expect strong absorptions for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1650-1700 cm⁻¹), and C=C stretching (around 1600-1650 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a sample in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra to confirm the structure and determine the isomeric ratio.

-

Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm its identity.

Applications in Drug Development

This compound is a crucial building block in the synthesis of dihydropyridine-based calcium channel blockers, a class of drugs used to treat cardiovascular diseases like hypertension.[11] For instance, it is a key intermediate in the production of pharmaceuticals such as Felodipine, Nisoladipine, and Nicardipine.[11][12] Its ambident nucleophilic nature allows for its use in the construction of various nitrogen-containing heterocycles that form the core of many bioactive molecules.[1][13]

References

- 1. This compound | 626-34-6 | Benchchem [benchchem.com]

- 2. A12991.36 [thermofisher.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C6H11NO2 | CID 637551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound (Ethyl (Z)-3-aminobut-2-enoate) [cymitquimica.com]

- 8. Ethyl 3-amino crotonate | Godavari [godavaribiorefineries.com]

- 9. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. WO2012123966A1 - Process for the preparation of 4 -substituted -1, 4-dihydropyridines - Google Patents [patents.google.com]

- 13. op.niscpr.res.in [op.niscpr.res.in]

A Comprehensive Technical Guide to the Synthesis of Ethyl 3-Aminocrotonate from Ethyl Acetoacetate

Introduction

Ethyl 3-aminocrotonate (or ethyl β-aminocrotonate) is a valuable chemical intermediate widely utilized in the synthesis of various pharmaceuticals and heterocyclic compounds.[1] Its molecular structure, featuring both an enamine and an ester functional group, provides a high degree of reactivity, making it a versatile building block in organic synthesis. Notably, it serves as a key precursor for the synthesis of several dihydropyridine-based calcium channel blockers, including Felodipine, Nifedipine, and Nimodipine.[1][2] The most common and efficient method for its preparation involves the condensation reaction between ethyl acetoacetate (B1235776) and an ammonia (B1221849) source.[3] This guide provides an in-depth overview of this synthesis, detailing experimental protocols, quantitative data, and the underlying reaction pathway.

Reaction Pathway and Mechanism

The synthesis of this compound from ethyl acetoacetate is a classic example of enamine formation. The reaction proceeds via the nucleophilic addition of an ammonia source to the keto-carbonyl group of ethyl acetoacetate. This is followed by a dehydration step to yield the final enamine product. The overall transformation is a condensation reaction where a molecule of water is eliminated.[4]

The mechanism involves an initial acid-catalyzed protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. The ammonia source then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine. Subsequent proton transfer and elimination of a water molecule lead to the formation of a resonance-stabilized iminium ion. Finally, deprotonation from the α-carbon yields the thermodynamically stable this compound.

Caption: General reaction scheme for the synthesis of this compound.

Data Presentation: Comparison of Synthetic Protocols

The synthesis of this compound can be achieved through various protocols, including batch and continuous flow methods. The choice of ammonia source, solvent, and reaction conditions significantly impacts the reaction efficiency and yield. The following table summarizes quantitative data from several key experimental procedures.

| Protocol | Ammonia Source | Solvent | Molar Ratio (Ammonia Source:EAA) | Temperature | Time | Yield (%) | Reference |

| Batch A | Ammonium (B1175870) Acetate (B1210297) | Methanol (B129727) | 3:1 | Room Temp. | 20 h | 92 | [1][2] |

| Batch B | Ammonium Carbamate (B1207046) | Methanol | 1:1 | 20 °C | 1.5 h | 100 (quantitative) | [5] |

| Batch C | Ammonium Acetate | None (Solvent-free) | 3:1 (calculated) | 60 °C | 18 h | 78.3 | [3] |

| Continuous Flow D | 25% aq. Ammonia | None (Reactants only) | 3:1 | 50 °C | 22 min (residence) | 94 | [5][6] |

| Continuous Flow E | 25% aq. Ammonia | None (Reactants only) | 3:1 | 30 °C | 22 min (residence) | 84 | [6][7] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended for trained researchers and should be performed with appropriate safety precautions.

Protocol A: Synthesis using Ammonium Acetate in Methanol [1]

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve ammonium acetate (3.312 g, 0.036 mole) and ethyl acetoacetate (1.53 ml, 0.012 mole) in methanol (1.45 ml).

-

Reaction Execution: Stir the resulting solution at room temperature for 20 hours.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with a solvent system of 25% ethyl acetate in hexanes until the ethyl acetoacetate starting material is no longer detectable.

-

Work-up: Once the reaction is complete, remove the methanol under reduced pressure (evaporation).

-

Extraction: Dissolve the resulting residue in dichloromethane (B109758) (CH₂Cl₂, 30 ml) and extract the solution three times with brine.

-

Drying and Isolation: Dry the organic phase over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and evaporate the solvent to yield the crude product.

-

Purification: Purify the this compound by column chromatography on silica (B1680970) gel, eluting with a gradient of 10-25% ethyl acetate in n-hexanes. The final product is a colorless liquid.

Protocol B: Synthesis using Ammonium Carbamate in Methanol [5]

-

Reaction Setup: To a solution of ethyl acetoacetate (19.4 mL, 154 mmol) in methanol (160 mL) in a suitable flask, add ammonium carbamate (11.7 g, 154 mmol) in one portion.

-

Reaction Execution: Stir the resulting suspension at room temperature for 1.5 hours. During this time, all solid material should dissolve, forming a clear yellow solution.

-

Isolation: Concentrate the reaction mixture to dryness under reduced pressure to yield the product as a yellow liquid (19.8 g, 153 mmol, quantitative yield).

Protocol D: Continuous Flow Synthesis [5][6]

-

Apparatus: The experiment is conducted in a stainless steel (SS316) tubular reactor (1.58 mm outer diameter, 1 m length) equipped with a T-mixer for introducing reactants.

-

Reactant Preparation: Prepare a 25% aqueous solution of ammonia.

-

Reaction Execution: Pump ethyl acetoacetate and the 25% aqueous ammonia solution into the T-mixer at a flow rate that achieves a 1:3 molar ratio and a residence time of 22 minutes within the tubular reactor.

-

Temperature Control: Maintain the reactor temperature at 50 °C using an appropriate heating system.

-

Product Collection: The product stream exiting the reactor is collected. The high purity of the product from this method may reduce the need for extensive downstream purification.

Caption: Comparative workflow for Batch vs. Continuous Flow synthesis.

Factors Influencing Synthesis Efficiency

Several parameters critically affect the outcome of the synthesis of this compound.

-

Solvent: The choice of solvent has a significant impact on the reaction yield. Studies have shown that polar protic solvents are generally effective. In one comparative study, methanol provided the highest yield (92.1%), followed by ethanol (B145695) (84.4%).[2] Solvent-free conditions are also a viable and environmentally friendly option, particularly for industrial applications, affording a yield of 78.3%.[2][3] Aromatic solvents such as benzene (B151609) and toluene (B28343) result in considerably lower yields.[2]

-

Temperature: The reaction can be performed at temperatures ranging from 20°C to 60°C.[1][3] The optimal temperature may depend on the specific protocol. For instance, in a continuous flow process with aqueous ammonia, increasing the temperature from 30°C to 50°C improved the yield from 84% to 94%.[3][6] However, in some batch experiments, a similar temperature increase has been reported to decrease the yield, highlighting the need for optimization within a specific experimental setup.[3]

-

Molar Ratio of Reactants: The stoichiometry of the ammonia source to ethyl acetoacetate is a key parameter. An excess of the ammonia source is often used to drive the reaction to completion. A molar ratio of 3:1 for ammonium acetate to ethyl acetoacetate was found to be optimal in one study.[1][2]

Conclusion

The synthesis of this compound from ethyl acetoacetate is a robust and well-established transformation. High yields can be achieved using various ammonia sources, including ammonium acetate and ammonium carbamate, typically in a polar solvent like methanol. For large-scale and industrial production, continuous flow processes offer significant advantages, providing high yields (up to 94%) and purity with drastically reduced reaction times and improved process control.[3][5][6] Furthermore, solvent-free batch methods present a greener alternative by minimizing waste and operational costs.[3] The selection of the optimal synthetic route will depend on the desired scale, available equipment, and environmental considerations.

References

- 1. khcn.haui.edu.vn [khcn.haui.edu.vn]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 626-34-6 | Benchchem [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. data.epo.org [data.epo.org]

- 7. US9199913B2 - Process for continous flow synthesis of beta-amino crotonate - Google Patents [patents.google.com]

Ethyl 3-Aminocrotonate Synthesis: A Technical Guide to Reaction Mechanisms and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

This technical guide provides a comprehensive overview of the synthesis of ethyl 3-aminocrotonate, a crucial enamine intermediate in the production of various pharmaceuticals and heterocyclic compounds. Notably, it serves as a key building block for dihydropyridine-based calcium channel blockers like Felodipine.[1][2] This document details the core reaction mechanism, provides comparative data on various synthetic methodologies, and outlines detailed experimental protocols for both batch and continuous flow processes.

Core Synthesis Mechanism: Enamine Formation

The primary and most established method for synthesizing this compound is through the condensation reaction of ethyl acetoacetate (B1235776), a β-ketoester, with an ammonia (B1221849) source.[3][4] This reaction is a classic example of enamine formation.

The mechanism proceeds in two main stages:

-

Nucleophilic Addition: The nitrogen atom of ammonia (or an amine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone in ethyl acetoacetate. This forms a tetrahedral intermediate known as a carbinolamine or hemiaminal.[5]

-

Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form a stable, conjugated enamine system. The double bond forms between the former carbonyl carbon and the alpha-carbon, resulting in this compound.[3][5]

Acid catalysis is often employed to facilitate the dehydration step by protonating the hydroxyl group of the carbinolamine, turning it into a better leaving group (water).[3][5]

Comparative Analysis of Synthesis Protocols

The synthesis of this compound can be achieved under various conditions, including traditional batch processing and modern continuous flow methods. The choice of solvent, catalyst, temperature, and reaction time significantly impacts the yield and purity of the final product. Below is a summary of quantitative data from various reported protocols.

| Method | Ammonia Source | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Batch | Ammonium (B1175870) Acetate (B1210297) | Acetic Acid (in situ) | Methanol (B129727) | Room Temp. | 20 hours | ~92% | [1][4][6] |

| Batch | Ammonium Carbamate | None | Methanol | 20 | 1.5 hours | 100% (quantitative) | [7] |

| Batch | Various Amines | Iron(III) Triflate | Solvent-free | Room Temp. | 1-2 hours | High to Excellent | [8] |

| Batch | Various Amines | Cobalt(II) Chloride | Solvent-free | Room Temp. | Varies | 75-95% | [9] |

| Continuous Flow | Aqueous Ammonia (25%) | None | None (Neat) | 50 | 22 min (residence) | 94% | [7] |

| Continuous Flow | Aqueous Ammonia (25%) | Acetic Acid | Isopropanol / None | 20-60 | Varies | >93% | [10][11] |

Detailed Experimental Protocols

Protocol 1: Batch Synthesis using Ammonium Acetate

This protocol is a widely cited method for laboratory-scale synthesis, valued for its simplicity and high yield.[1][6]

Materials:

-

Ethyl acetoacetate

-

Ammonium acetate

-

Methanol

-

Dichloromethane (for extraction)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/n-hexanes)

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve ammonium acetate (e.g., 3.0 molar equivalents) in methanol.

-

Addition of Ketoester: To the stirred solution, add ethyl acetoacetate (1.0 molar equivalent).

-

Reaction: Stir the mixture at room temperature for approximately 20 hours.

-

Monitoring: Track the reaction's progress using thin-layer chromatography (TLC) until the ethyl acetoacetate spot is no longer detected.

-

Work-up:

-

Remove the methanol under reduced pressure (rotary evaporation).

-

Dissolve the resulting residue in dichloromethane.

-

Wash the organic layer three times with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Protocol 2: Continuous Flow Synthesis

Continuous flow chemistry offers significant advantages for scalability, safety, and reaction control.[12] This method drastically reduces reaction times while maintaining high yields.[7]

Apparatus:

-

Two syringe pumps

-

T-mixer

-

Tubular reactor (e.g., SS316 tubing)

-

Heating bath or block

-

Back-pressure regulator

-

Collection vessel

Methodology:

-

Stream Preparation: Load one syringe pump with ethyl acetoacetate and the other with a 25% aqueous ammonia solution.

-

Pumping and Mixing: Pump the two reactant streams at defined flow rates (e.g., to achieve a 1:3 molar ratio of ester to ammonia) to converge in a T-mixer for rapid mixing.

-

Reaction: The combined stream flows through the tubular reactor, which is maintained at a constant temperature (e.g., 50°C). The residence time is controlled by the total flow rate and the reactor volume (e.g., 22 minutes).

-

Pressure Control: A back-pressure regulator is used to maintain the system in a single phase.

-

Collection: The product stream exits the reactor and is collected in a cooled vessel. The high purity of the product from this method may reduce the need for extensive downstream purification.

References

- 1. researchgate.net [researchgate.net]

- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. This compound | 626-34-6 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Enamine - Wikipedia [en.wikipedia.org]

- 6. khcn.haui.edu.vn [khcn.haui.edu.vn]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. acgpubs.org [acgpubs.org]

- 10. data.epo.org [data.epo.org]

- 11. US9199913B2 - Process for continous flow synthesis of beta-amino crotonate - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

Ambident Nucleophilicity of Ethyl 3-Aminocrotonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-aminocrotonate is a versatile building block in organic synthesis, prized for its dual reactivity as a nucleophile.[1] This property, known as ambident nucleophilicity, arises from the delocalization of the nitrogen lone pair across the α,β-unsaturated ester system. This creates two primary nucleophilic centers: the nitrogen atom and the α-carbon. The ability to selectively target one of these sites opens up diverse synthetic pathways for the construction of complex molecules, particularly heterocyclic scaffolds of pharmaceutical interest.[2]

This technical guide provides an in-depth exploration of the ambident nucleophilicity of this compound, focusing on the factors that govern its reactivity towards various electrophiles. It includes quantitative data on regioselectivity, detailed experimental protocols for key reactions, and logical diagrams to illustrate the underlying principles.

The Dual Nature of Nucleophilic Attack

The nucleophilic character of this compound is best understood through its resonance structures, which illustrate the electron density at the nitrogen and the α-carbon.

This dual reactivity allows for two primary modes of reaction with electrophiles:

-

N-Attack: The lone pair on the nitrogen atom can directly attack an electrophile, leading to the formation of N-substituted products such as enamides from acylation or N-alkylated enamines from alkylation.

-

C-Attack: The electron-rich α-carbon can attack an electrophile, resulting in the formation of C-substituted products. This is observed in reactions like C-acylation and Michael additions.

The regioselectivity of these reactions is influenced by a variety of factors, including the nature of the electrophile, the reaction conditions (solvent, temperature, and base), and steric effects.

Acylation: A Study in Regioselectivity

The acylation of β-enamino esters provides a clear example of the competing N- and C-acylation pathways. While specific quantitative data for this compound is limited in the readily available literature, a systematic study on the closely related mthis compound offers valuable insights into the factors governing this regioselectivity.[3] The trends observed are expected to be highly comparable for the ethyl ester.

The reaction of mthis compound with various acid chlorides in the presence of pyridine (B92270) as a base demonstrates a strong preference for either N- or C-acylation depending on the structure of the acylating agent.

Quantitative Data on Acylation of Mthis compound

| Entry | Acyl Chloride | Base | Solvent | Product(s) | Ratio (N:C) | Total Yield (%) | Reference |

| 1 | Acetyl chloride | Pyridine | Benzene (B151609) | N-acylated | >95:<5 | 90 | [3] |

| 2 | Propionyl chloride | Pyridine | Benzene | N-acylated | >95:<5 | 88 | [3] |

| 3 | Isobutyryl chloride | Pyridine | Benzene | N-acylated | >95:<5 | 85 | [3] |

| 4 | Pivaloyl chloride | Pyridine | Benzene | N-acylated | >95:<5 | 82 | [3] |

| 5 | Dichloroacetyl chloride | Pyridine | Benzene | C-acylated | <5:>95 | 80 | [3] |

| 6 | Phenoxyacetyl chloride | Pyridine | Benzene | N- and C-acylated | 42:58 | 91 | [3] |

| 7 | 2,4-Dichlorophenoxyacetyl chloride | Pyridine | Benzene | N- and C-acylated | 40:60 | 92 | [3] |

| 8 | Benzoyl chloride | Pyridine | Benzene | N-acylated | >95:<5 | 85 | [3] |

| 9 | o-Chlorobenzoyl chloride | Pyridine | Benzene | N-acylated | >95:<5 | 82 | [3] |

| 10 | m-Chlorobenzoyl chloride | Pyridine | Benzene | N- and C-acylated | 45:55 | 90 | [3] |

| 11 | p-Chlorobenzoyl chloride | Pyridine | Benzene | N- and C-acylated | 48:52 | 93 | [3] |

Key Observations:

-

Aliphatic Acyl Chlorides: Unsubstituted and sterically less hindered aliphatic acyl chlorides predominantly lead to N-acylation.

-

Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups on the acyl chloride, such as in dichloroacetyl chloride, favors C-acylation.

-

Aromatic Acyl Chlorides: The regioselectivity with aromatic acyl chlorides is more varied and appears to be influenced by the substitution pattern on the aromatic ring.

Experimental Protocol: General Procedure for Acylation of β-Enamino Esters[3]

This protocol is adapted from the study on mthis compound and can be applied to this compound with minor modifications.

Materials:

-

This compound

-

Acyl chloride (e.g., acetyl chloride, dichloroacetyl chloride)

-

Anhydrous pyridine

-

Anhydrous benzene (or a suitable alternative solvent like toluene (B28343) or dichloromethane)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous benzene under a nitrogen atmosphere.

-

Add anhydrous pyridine (1.1 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of the acyl chloride (1.05 eq.) in anhydrous benzene to the stirred reaction mixture via the dropping funnel over a period of 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Filter the reaction mixture to remove the pyridinium (B92312) hydrochloride salt and wash the solid with a small amount of anhydrous benzene.

-

Combine the filtrate and washings and wash sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the N- and/or C-acylated products.

Alkylation: The Challenge of Regiocontrol

The alkylation of this compound presents a greater challenge in regiocontrol compared to acylation. Both the nitrogen and the α-carbon can be alkylated, and over-alkylation at the nitrogen is a common side reaction. The outcome of the reaction is highly dependent on the nature of the alkylating agent and the reaction conditions.

Factors Influencing N- vs. C-Alkylation

While specific quantitative data for the N- vs. C-alkylation of this compound is scarce in the surveyed literature, general principles of enamine and enolate chemistry can be applied:

-

Hard and Soft Acids and Bases (HSAB) Principle: The nitrogen atom is considered a "harder" nucleophilic center, while the α-carbon is "softer". Therefore, "hard" electrophiles (e.g., dimethyl sulfate, Meerwein's salt) are expected to preferentially react at the nitrogen, leading to N-alkylation. "Soft" electrophiles (e.g., alkyl iodides, Michael acceptors) are more likely to react at the softer α-carbon, favoring C-alkylation.

-

Reaction Conditions:

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO) can solvate the counter-ion of a deprotonated enamine, leaving the nitrogen more exposed and favoring N-alkylation. Protic solvents can hydrogen-bond with the nitrogen, potentially hindering its reactivity and promoting C-alkylation.

-

Base: The choice of base can influence the position of the equilibrium between the enamine and its corresponding anion, which can affect the N/C selectivity.

-

Temperature: Kinetic vs. thermodynamic control can play a role. N-alkylation is often the kinetically favored process, while C-alkylation can be the thermodynamically more stable outcome.

-

Michael Addition: A Key C-Alkylation Reaction

The Michael addition, or conjugate addition, of this compound to α,β-unsaturated compounds is a powerful method for forming carbon-carbon bonds at the α-position. This reaction is a cornerstone of the Hantzsch dihydropyridine (B1217469) synthesis, a widely used method for preparing calcium channel blockers.

Experimental Protocol: Michael Addition of this compound to an α,β-Unsaturated Ketone (Hantzsch-type reaction component)

This protocol describes a key step in the Hantzsch synthesis, where this compound acts as the Michael donor.

Materials:

-

This compound

-

An α,β-unsaturated ketone (e.g., benzylideneacetone)

-

Ethanol or acetic acid as solvent

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α,β-unsaturated ketone (1.0 eq.) in the chosen solvent (e.g., ethanol).

-

Add this compound (1.0 eq.) to the solution.

-

If the reaction is part of a one-pot Hantzsch synthesis, the aldehyde and another equivalent of a β-dicarbonyl compound would also be present.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, the reaction mixture can be cooled to induce crystallization of the product, or the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Quantitative Data for Hantzsch-type Reactions:

The synthesis of dihydropyridines, which involves a Michael addition of this compound, often proceeds in high yields.

| Electrophile (from Aldehyde + β-ketoester) | Solvent | Conditions | Yield (%) | Reference |

| 2,3-Dichlorobenzylidene acetoacetate | Isopropanol | Reflux, 24h | Not specified | [Patent] |

| Substituted benzylidene | Neat | 55-60 °C, 3h | 74 | [Patent] |

| Substituted benzylidene | Neat | 80-85 °C, 2.5h | 63 | [Patent] |

Logical Relationships in Regioselectivity

The choice between N- and C-attack by this compound is a delicate balance of electronic and steric factors, as well as reaction conditions. The following diagram illustrates the decision-making process in predicting the likely outcome.

Conclusion

This compound is a powerful synthetic intermediate whose ambident nucleophilicity allows for the selective formation of N- or C-substituted products. While acylation reactions offer a degree of predictable regioselectivity based on the electronic nature of the acylating agent, alkylation reactions, particularly with simple alkyl halides, are more challenging to control. The Michael addition stands out as a robust and high-yielding method for C-alkylation, enabling the synthesis of a wide range of complex molecules. A thorough understanding of the factors outlined in this guide—the nature of the electrophile, solvent effects, and other reaction conditions—is crucial for harnessing the full synthetic potential of this versatile reagent in research and drug development. Further systematic studies on the N- vs. C-alkylation of this compound would be highly valuable to the scientific community.

References

Ethyl 3-aminocrotonate: A Versatile Synthon in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis, the strategic use of versatile building blocks is paramount for the efficient construction of complex molecular architectures. Ethyl 3-aminocrotonate (EAC), a multifunctional synthon, has emerged as a cornerstone in the synthesis of a diverse array of heterocyclic compounds. Its unique structural framework, featuring a conjugated system with both an enamine and an ester group, imparts a rich and varied reactivity profile.[1] This dual functionality allows it to act as both a nucleophile and an electrophile, making it an invaluable precursor for the synthesis of numerous pharmacologically significant molecules, including pyridines, quinolones, pyrroles, and pyrimidines. This guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on detailed experimental protocols, quantitative data, and mechanistic pathways.

Core Properties and Reactivity

This compound's utility as a synthon is rooted in its ambident nucleophilic character. The enamine moiety possesses two nucleophilic centers: the nitrogen atom and the α-carbon. This allows for selective C- or N-alkylation and acylation reactions, depending on the reaction conditions and the nature of the electrophile. The conjugated ester group, on the other hand, acts as an electron-withdrawing group, influencing the reactivity of the molecule and providing a handle for further transformations.

The general reactivity of this compound can be visualized as follows:

Synthesis of 1,4-Dihydropyridines: The Hantzsch Synthesis

One of the most well-established applications of this compound is in the Hantzsch pyridine (B92270) synthesis, a multicomponent reaction that provides access to 1,4-dihydropyridines (DHPs).[1][2] DHPs are a critical class of compounds in medicinal chemistry, with many exhibiting potent calcium channel blocking activity, leading to their widespread use as antihypertensive agents.[3][4] The reaction typically involves the condensation of an aldehyde, a β-ketoester, and this compound (acting as the nitrogen donor and one of the dicarbonyl equivalents).[2][3]

The general workflow for the Hantzsch synthesis using this compound can be depicted as follows:

Quantitative Data for Hantzsch Synthesis

The following table summarizes typical reaction conditions and yields for the Hantzsch synthesis of various 1,4-dihydropyridine derivatives using this compound or its in-situ formation from ethyl acetoacetate (B1235776) and ammonia.

| Aldehyde | β-Ketoester | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde (B42025) | Ethyl acetoacetate | Ethanol (B145695) | None | Reflux | 4-6 | 80-90 | [3] |

| 4-Nitrobenzaldehyde | Methyl acetoacetate | Isopropanol | Piperidine | Reflux | 3-5 | 85-95 | [3] |

| 2-Chlorobenzaldehyde | Ethyl acetoacetate | Acetic Acid | None | 100 | 6-8 | - | [3] |

| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Ethanol | p-TSA | Reflux | 5-7 | - | [3] |

| Benzaldehyde | Ethyl acetoacetate | Aqueous micelles (SDS, 0.1M) | p-TSA | Ultrasonic irradiation | - | 96 | [2] |

| Various aldehydes | Ethyl acetoacetate | Ethanol | Phenylboronic acid | Reflux | 5 | ~85 | [5] |

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol is a general and adaptable method for the synthesis of a representative 1,4-dihydropyridine derivative.

Materials:

-

Benzaldehyde (1.0 mmol, 0.106 g)

-

Ethyl acetoacetate (1.0 mmol, 0.130 g)

-

This compound (1.0 mmol, 0.129 g)

-

Ethanol (10-20 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the benzaldehyde and ethyl acetoacetate in ethanol.

-

Add this compound to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion (typically 4-6 hours), allow the reaction mixture to cool to room temperature.

-

The product may precipitate from the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If the product does not precipitate, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica (B1680970) gel.[3]

The reaction mechanism involves the initial Knoevenagel condensation of the aldehyde with the β-ketoester, followed by a Michael addition of this compound. The resulting intermediate then undergoes cyclization and dehydration to yield the final 1,4-dihydropyridine product.[3]

Synthesis of Quinolones

This compound is a valuable precursor for the synthesis of the quinolone scaffold, a core structure in many antibacterial agents.[6] The synthesis often proceeds via a Gould-Jacobs type reaction, where an aniline (B41778) is reacted with a derivative of ethyl acetoacetate, followed by a thermal cyclization. Variations of this approach can utilize this compound or its derivatives. For instance, the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME) followed by reaction with a Grignard reagent and subsequent cyclization can yield substituted quinolones. While not a direct reaction of this compound in its base form, its underlying structure is key to forming the quinolone ring. More direct methods involve the condensation of an anthranilic acid derivative with this compound followed by cyclization.

A general workflow for quinolone synthesis is presented below:

Quantitative Data for Quinolone Synthesis

Data for quinolone synthesis using this compound directly is less commonly reported in a standardized format. However, related syntheses provide insights into achievable yields.

| Aniline Derivative | Coupling Partner | Solvent | Conditions | Yield (%) | Reference |

| Substituted anilines | Diethyl ethoxymethylenemalonate | Dowtherm A | 250 °C | - | Gould-Jacobs |

| 2-Iodoanilines | Alkynes | - | Microwave, 120 °C, 20 min | High | [7] |

| Amine | Difluorinated quinolone | Acetonitrile | Reflux, 3h | 60 | [8] |

Experimental Protocol: Synthesis of a Quinolone Derivative (Illustrative)

The following is an illustrative protocol for a key step in quinolone synthesis, the coupling of an amine with a pre-formed quinolone core, which can be derived from precursors related to this compound.

Materials:

-

Difluorinated quinolone reagent (1.0 mmol)

-

Corresponding amine (e.g., 2-(pyrrolidin-1-yl)ethanamine) (1.0 mmol)

-

Acetonitrile (10 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

In a round-bottom flask, couple the corresponding amine with the difluorinated quinolone reagent in acetonitrile.[8]

-

Follow the reaction using thin-layer chromatography. After approximately 3 hours, the reaction should be complete.[8]

-

Concentrate the mixture and add water to precipitate the product.[8]

-

Filter the precipitate under high vacuum.[8]

-

Treat the filtrate with HCl to adjust the pH to 7, which may result in the formation of a new solid that is also filtered under high vacuum.[8]

-

The combined solids represent the quinolone product.[8]

Synthesis of Pyrroles

The construction of the pyrrole (B145914) ring, a fundamental heterocyclic motif in numerous natural products and pharmaceuticals, can be achieved using this compound. A common method is a variation of the Hantzsch pyrrole synthesis, which involves the reaction of an α-haloketone with a β-enaminoester like this compound. Another prominent method is the Paal-Knorr synthesis, which typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[9][10][11][12] While this compound is an enamine, its direct application as the amine component in a traditional Paal-Knorr synthesis is not the standard approach. Instead, it can be used to construct the 1,4-dicarbonyl precursor or react in a Hantzsch-like manner.

A logical workflow for pyrrole synthesis is as follows:

Quantitative Data for Pyrrole Synthesis

The following table presents representative data for the Paal-Knorr synthesis of pyrroles, which illustrates the conditions and yields for this class of reaction.

| 1,4-Dicarbonyl Compound | Amine | Solvent | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |

| 2,5-Hexanedione (B30556) | Aniline | Ethanol | Acetic acid | Reflux | 1 h | 85 | [9] |

| 2,5-Hexanedione | Ammonium acetate | Ethanol | - | Reflux | 2 h | 70 | [9] |

| Various diketones | Amines/diamines | Solvent-free | Silica-supported sulfuric acid | Room temp | 3 min | up to 98 | [11] |

Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole (Illustrative)

This protocol details a classic Paal-Knorr synthesis to illustrate the general procedure for this type of transformation.

Materials:

-

2,5-Hexanedione (1.0 mmol, 0.114 g)

-

Aniline (1.0 mmol, 0.093 g)

-

Ethanol (5 mL)

-

Concentrated hydrochloric acid (1 drop)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

In a round-bottom flask, dissolve 2,5-hexanedione and aniline in ethanol.[9]

-

Add one drop of concentrated hydrochloric acid to the mixture.[9]

-

Heat the reaction mixture to reflux and maintain for 15 minutes.[9]

-

After the reflux period, cool the flask in an ice bath.[9]

-

Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[9]

-

Collect the solid product by vacuum filtration.[9]

Synthesis of Pyrimidines

Pyrimidines are a fundamentally important class of heterocycles, forming the basis of nucleic acids and possessing a wide range of biological activities.[13] this compound serves as a versatile C3 synthon for the construction of the pyrimidine (B1678525) ring.[13] A common approach is the condensation of this compound with an N-C-N fragment, such as urea, thiourea, or guanidine, often under acidic or basic conditions.[13][14]

The general reaction pathway for pyrimidine synthesis from this compound can be visualized as follows:

Quantitative Data for Pyrimidine Synthesis

The following table provides examples of reaction conditions and yields for the synthesis of pyrimidine derivatives.

| C-C-C Fragment | N-C-N Fragment | Solvent | Catalyst/Conditions | Yield (%) | Reference |

| Chalcones | Guanidine hydrochloride | Isopropanol | Silver oxide, reflux | - | [13] |

| Benzaldehyde, Ethyl acetoacetate | Urea | Acetonitrile | Copper (II) triflate | High | [13] |

| Halogenated enone | S-methylisothiourea sulphate | Methanol/water | HCl, reflux | - | [13] |

Experimental Protocol: Three-Component Synthesis of a Dihydropyrimidinone (Biginelli-type Reaction)

This protocol describes a Biginelli-type reaction, which is closely related to the synthesis of pyrimidines and showcases a multicomponent approach.

Materials:

-

Benzaldehyde (1.0 mmol, 0.106 g)

-

Ethyl acetoacetate (1.0 mmol, 0.130 g)

-

Urea (1.2 mmol, 0.072 g)

-

Acetonitrile (5 mL)

-

Copper (II) triflate (catalytic amount)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

In a round-bottom flask, combine benzaldehyde, ethyl acetoacetate, urea, and a catalytic amount of copper (II) triflate in acetonitrile.[13]

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold acetonitrile.

-

If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Conclusion

This compound has proven to be an exceptionally versatile and valuable synthon in organic synthesis. Its inherent reactivity, arising from the interplay of the enamine and ester functionalities, allows for the construction of a wide variety of medicinally relevant heterocyclic scaffolds, including 1,4-dihydropyridines, quinolones, pyrroles, and pyrimidines. The multicomponent reactions in which it participates, such as the Hantzsch synthesis, exemplify the principles of atom economy and synthetic efficiency. This guide has provided an in-depth overview of its applications, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations, underscoring the continued importance of this compound in the toolkit of the modern synthetic chemist.

References

- 1. benchchem.com [benchchem.com]

- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 5. Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. khcn.haui.edu.vn [khcn.haui.edu.vn]

- 7. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 11. rgmcet.edu.in [rgmcet.edu.in]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. bu.edu.eg [bu.edu.eg]

- 14. researchgate.net [researchgate.net]

Spectroscopic Profile of Ethyl 3-aminocrotonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl 3-aminocrotonate (CAS No: 7318-00-5), a versatile intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presenting the data in a clear, tabular format for ease of reference and comparison. Detailed experimental protocols for acquiring these spectra are also provided to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide definitive information about its proton and carbon framework.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the ethyl group protons, the vinyl proton, the methyl group attached to the double bond, and the amine protons. The observed chemical shifts and multiplicities are consistent with the enamine structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.12 - 1.15 | t | 3H | -OCH₂CH₃ |

| 1.81 | s | 3H | -C(CH₃ )= |

| 3.94 - 3.98 | q | 2H | -OCH₂ CH₃ |

| 4.29 | s | 1H | =CH - |

| 6.92, 7.71 | s (broad) | 2H | -NH₂ |

Note: The amine protons may appear as two broad singlets due to restricted rotation and exchange phenomena.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound shows six distinct carbon signals, corresponding to the carbonyl carbon, the two olefinic carbons, the methyl carbon on the double bond, and the two carbons of the ethyl group.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 14.8 | -OCH₂CH₃ |

| 22.2 | -C(CH₃ )= |

| 58.6 | -OCH₂ CH₃ |

| 83.7 | =C H- |

| 160.6 | =C (NH₂)- |

| 170.5 | C =O |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the N-H, C=O, C=C, and C-O bonds.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | N-H stretching (amine) |

| ~2980 - 2850 | Medium | C-H stretching (aliphatic) |

| ~1650 | Strong | C=O stretching (α,β-unsaturated ester) |

| ~1610 | Strong | C=C stretching (alkene) |

| ~1560 | Strong | N-H bending (amine) |

| ~1250 | Strong | C-O stretching (ester) |

Note: The exact peak positions may vary slightly depending on the sample preparation and the specific instrument used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight (129.16 g/mol ) and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 129 | Moderate | [M]⁺ (Molecular Ion) |

| 84 | High | [M - OC₂H₅]⁺ |

| 57 | High | [C₄H₉]⁺ or [C₃H₅O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Instrumentation : A Bruker Avance spectrometer operating at a frequency of 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR.

-

Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

-

¹H NMR Parameters :

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3.28 s

-

Spectral Width: 20 ppm

-

-

¹³C NMR Parameters :

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.09 s

-

Spectral Width: 240 ppm

-

Infrared (IR) Spectroscopy

-

Instrumentation : A Nicolet Impact 410 FT-IR spectrometer.

-

Sample Preparation : A small amount of this compound is finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Parameters :

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Mass Spectrometry

-

Instrumentation : A Hewlett-Packard 5989B Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Sample Introduction : A dilute solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC inlet.

-

GC Conditions :

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min.

-

-

MS Conditions :

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for structural elucidation typically follows a set pattern, beginning with non-destructive techniques and progressing to destructive ones if necessary.

Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of an organic compound.

An In-depth Technical Guide on the Tautomerism of Ethyl 3-aminocrotonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-aminocrotonate, a versatile β-enamino ester, is a pivotal building block in synthetic organic chemistry, particularly in the construction of various heterocyclic scaffolds of medicinal importance. Its reactivity is intrinsically linked to its tautomeric nature, primarily existing in a dynamic equilibrium between the enamine and imine forms. This technical guide provides a comprehensive exploration of the tautomerism of this compound, detailing the structural aspects, the influence of environmental factors on the tautomeric equilibrium, and its implications in key synthetic transformations. This guide consolidates quantitative data, presents detailed experimental and computational protocols for tautomer analysis, and visualizes the mechanistic pathways where its tautomerism is crucial.

Introduction to Tautomerism in this compound

This compound can theoretically exist in four tautomeric forms: the enamine, imine, and their corresponding keto-enol tautomers. However, the predominant equilibrium of significance is the imine-enamine tautomerism. The enamine form is generally the more stable and prevalent tautomer due to the formation of a conjugated system involving the nitrogen lone pair, the carbon-carbon double bond, and the carbonyl group of the ester. This delocalization of electrons results in a more stabilized molecule.

Furthermore, the enamine tautomer of this compound can exist as (E) and (Z) geometric isomers. The (Z)-isomer is generally more stable due to the formation of an intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the ester.

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is highly dependent on various factors, most notably the solvent and temperature. While specific quantitative data for the tautomeric equilibrium of this compound is sparse in the literature, analysis of its ¹H NMR spectrum in dimethyl sulfoxide-d6 (DMSO-d6) reveals the exclusive presence of the (Z)-enamine tautomer[1][2]. This suggests that in polar aprotic solvents, the equilibrium lies heavily towards the stabilized (Z)-enamine form.

The yield of the synthesis of this compound from ethyl acetoacetate (B1235776) and ammonium (B1175870) acetate (B1210297) in different solvents can provide indirect evidence for the stability of the enamine tautomer. Higher yields are often observed in solvents that favor the formation and stability of the enamine product.

Table 1: Synthesis Yield of this compound in Various Solvents [3]

| Solvent | Yield (%) |

| Methanol | 92.1 |

| Ethanol | 84.4 |

| Isopropyl Alcohol | 73.7 |

| tert-Butanol | 74.3 |

| Acetonitrile | 68.6 |

| Benzene | 52.8 |

| Toluene | 50.9 |

| Solvent-free | 78.3 |

Experimental and Computational Protocols for Tautomer Analysis

The study of tautomerism in this compound necessitates a combination of spectroscopic and computational methodologies to identify and quantify the different tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures. The distinct chemical environments of the protons in each tautomer result in separate signals, the integration of which allows for the determination of their relative concentrations.